Lenalidomide-CO-PEG2-propargyl

Description

Evolution of Molecular Glue Degraders and Targeted Protein Degradation Modalities

Targeted protein degradation (TPD) has emerged as a transformative therapeutic strategy, offering the potential to eliminate disease-causing proteins rather than simply inhibiting their function. nih.gov This field has been largely driven by two key technologies: molecular glues and proteolysis-targeting chimeras (PROTACs).

Molecular glues are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target. nih.govfrontiersin.org The discovery that thalidomide (B1683933) and its analogs, including lenalidomide (B1683929), function as molecular glue degraders was a landmark moment in the field. nih.gov These molecules were found to bind to the Cereblon (CRBN) E3 ligase, reprogramming its substrate specificity to target neosubstrates for degradation. nih.govfrontiersin.org This serendipitous discovery has since spurred more rational approaches to identifying new molecular glues. frontiersin.org

PROTACs, on the other hand, are heterobifunctional molecules consisting of two distinct ligands connected by a linker. nih.gov One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. nih.gov This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. frontiersin.org The development of potent and selective small-molecule ligands for E3 ligases has been crucial to the success of the PROTAC platform. nih.gov

The Cereblon E3 Ubiquitin Ligase as a Pivotal Recruiter in Proteolysis-Targeting Chimera (PROTAC) Systems

Among the hundreds of E3 ubiquitin ligases in the human proteome, Cereblon (CRBN) has become one of the most widely utilized in PROTAC design. frontiersin.orgdundee.ac.uk As a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, CRBN plays a critical role in protein homeostasis. frontiersin.org The discovery that immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide (B1683931) bind directly to CRBN provided a crucial starting point for the development of CRBN-recruiting PROTACs. frontiersin.orgwisc.edu

The favorable pharmacological properties of lenalidomide and its analogs have made them attractive ligands for incorporation into PROTACs. wisc.edu By functionalizing the lenalidomide scaffold with a linker and a ligand for a target protein, researchers can create potent degraders for a wide range of proteins, including those previously considered "undruggable." nih.gov

Strategic Design of Lenalidomide-Based Chemical Probes and Building Blocks

The development of lenalidomide-based chemical probes and building blocks has been instrumental in advancing the field of targeted protein degradation. These molecules are typically designed with a reactive handle, such as an alkyne or an azide (B81097), which allows for their easy conjugation to other molecules of interest using "click chemistry." medchemexpress.commedchemexpress.com

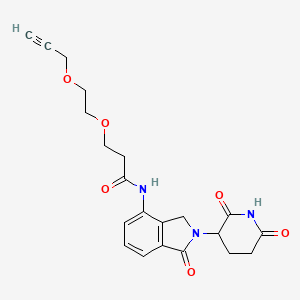

Lenalidomide-CO-PEG2-propargyl is an example of such a building block. It incorporates the core lenalidomide structure for CRBN binding, a propargyl group (a terminal alkyne) for click chemistry, and a polyethylene (B3416737) glycol (PEG) linker. The PEG linker is often included to improve solubility and optimize the distance and orientation between the E3 ligase and the target protein in a PROTAC construct. The "CO" likely refers to a carbonyl group as part of the linker attachment, a common synthetic handle.

These pre-functionalized lenalidomide derivatives streamline the synthesis of PROTAC libraries, enabling the rapid exploration of different linkers and target ligands to identify optimal degrader molecules. The availability of such building blocks is crucial for both academic research and industrial drug discovery efforts.

Structure

3D Structure

Properties

Molecular Formula |

C21H23N3O6 |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-prop-2-ynoxyethoxy)propanamide |

InChI |

InChI=1S/C21H23N3O6/c1-2-9-29-11-12-30-10-8-19(26)22-16-5-3-4-14-15(16)13-24(21(14)28)17-6-7-18(25)23-20(17)27/h1,3-5,17H,6-13H2,(H,22,26)(H,23,25,27) |

InChI Key |

VGTJBCPLVPITDG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Alkyne Functionalized Lenalidomide Compounds

Synthetic Pathways to Lenalidomide (B1683929) Core Functionalization

The synthesis of lenalidomide derivatives for applications in targeted protein degradation requires careful control over the site of chemical modification to preserve its binding affinity for the cereblon (CRBN) E3 ubiquitin ligase. nih.govmedchemexpress.com

Regioselective Derivatization of Lenalidomide Scaffold

The lenalidomide molecule presents several potential sites for derivatization. However, to maintain its biological activity, modifications are typically introduced at the 4-amino position of the isoindolinone ring. nih.gov This position allows for the attachment of linkers without significantly disrupting the interactions required for CRBN binding. medchemexpress.com Synthetic strategies often involve the alkylation, acylation, or sulfonylation of this amino group. nih.gov For instance, a chemoselective alkylation of lenalidomide with various halides can be achieved using an organic base like N,N-diisopropylethylamine (DIPEA) under mild conditions. nih.gov This method provides a direct route to functionalized lenalidomide analogs.

Another approach involves the use of lenalidomide analogs where a bromine atom is incorporated into the phthaloyl ring, providing a handle for further modification. medchemexpress.com Additionally, sulfide-modified lenalidomide and pomalidomide (B1683931) derivatives have been synthesized to explore different chemical spaces and improve metabolic stability. nih.gov

Introduction of Diverse Chemical Handles for Linker Attachment

To connect the lenalidomide core to a linker, a reactive chemical handle is necessary. This handle must be compatible with subsequent conjugation chemistries. Common handles include amines, carboxylic acids, azides, and alkynes. For example, lenalidomide can be modified to include a terminal carboxylic acid, creating a versatile precursor for amide bond formation with an amine-containing linker. glpbio.com Similarly, lenalidomide derivatives bearing an azide (B81097) group have been synthesized. medchemexpress.com These azide-functionalized molecules are key components for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com

Polyethylene (B3416737) Glycol (PEG) Linker Integration in E3 Ligase Ligand-Linker Conjugates

Rationales for Polyethylene Glycol Inclusion in Bifunctional Molecular Design

The inclusion of PEG linkers in PROTAC design offers several advantages. biochempeg.comjenkemusa.com Firstly, PEGylation increases the aqueous solubility of the molecule, which can improve cell permeability and oral absorption. biochempeg.comjenkemusa.comprecisepeg.com This is particularly important for PROTACs, which are often large and hydrophobic molecules. acs.org Secondly, the flexible nature of the PEG chain allows for the necessary conformational adjustments required for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.com Furthermore, PEG linkers are generally biocompatible and exhibit low immunogenicity. chempep.com

| Property | Rationale for Inclusion in Bifunctional Molecules |

| Water Solubility | Enhances solubility in aqueous environments, improving cell permeability and potential for oral absorption. biochempeg.comjenkemusa.comprecisepeg.com |

| Flexibility | Allows for necessary conformational freedom to facilitate the formation of the ternary complex. precisepeg.com |

| Biocompatibility | Exhibits minimal toxicity and is well-tolerated in biological systems. chempep.com |

| Low Immunogenicity | Generally does not elicit a significant immune response. chempep.com |

Modularity and Tunability of PEG Linker Lengths in Conjugate Synthesis

The length of the linker is a critical parameter that influences the degradation efficiency of a PROTAC. nih.gov PEG linkers offer a high degree of modularity, allowing for the systematic variation of linker length by incorporating different numbers of ethylene (B1197577) glycol units. biochempeg.comjenkemusa.com This tunability is crucial for optimizing the distance and orientation between the two ligands of the PROTAC to achieve optimal ternary complex formation and subsequent target protein degradation. nih.gov The synthesis of PEG linkers with defined lengths and terminal functional groups is well-established, enabling the rapid assembly of PROTAC libraries with varying linker lengths for structure-activity relationship (SAR) studies. purepeg.comnih.govacs.orgresearchgate.net

| Number of PEG Units | Impact on PROTAC Properties |

| Short (e.g., 2-4 units) | May be optimal for certain target proteins, leading to potent degradation. nih.gov |

| Long (e.g., 8-12 units) | Can be necessary for other targets to span the distance between the target protein and the E3 ligase. nih.gov |

Incorporation of Terminal Alkyne Functionalities for Bioconjugation

The terminal alkyne group is a versatile functional group in chemical biology and drug discovery due to its ability to participate in highly specific and efficient "click chemistry" reactions. nih.govacs.org

Methods for Propargyl Group Installation

The introduction of a propargyl group, which contains a terminal alkyne, onto a molecule like lenalidomide is a critical step in creating functionalized compounds for further chemical modification, most notably through "click chemistry". researchgate.net The resulting alkyne handle serves as a versatile point of attachment for linkers, reporter molecules, or other bioactive moieties. Several synthetic strategies can be employed for propargylation, ranging from general organic chemistry methods to more specialized approaches tailored for complex molecules.

Commonly, the installation of a propargyl group onto a molecule with a reactive hydroxyl or amino group is achieved through nucleophilic substitution using propargyl bromide under basic conditions, a reaction known as the Williamson ether synthesis for alcohols. nih.gov However, for complex and sensitive molecules, this method can be challenging due to potential side reactions and the need for protecting groups to avoid over-propargylation. nih.gov An alternative approach is the Nicholas reaction, which uses acid-promoted propargylation with dicobalt hexacarbonyl-stabilized propargylium ions. This method is particularly useful for base-sensitive substrates. nih.gov

In the context of producing molecules like Lenalidomide-CO-PEG2-propargyl, a highly convergent and efficient strategy is often preferred. This typically involves the synthesis of a lenalidomide precursor and a separate linker-propargyl fragment, which are then coupled in a final step. For the closely related compound, Lenalidomide-PEG4-propargyl, the synthesis involves reacting a lenalidomide precursor with a polyethylene glycol (PEG) linker that has already been functionalized with a propargyl group. This modular approach allows for the efficient creation of various derivatives by simply changing the linker component. The synthesis of the lenalidomide core itself is a multi-step process, often starting from materials like methyl (2-methyl-3-nitro)benzoate, which undergoes bromination and subsequent cyclization with 3-aminopiperidine-2,6-dione (B110489) hydrochloride salt to form the key isoindolinone structure. preprints.org The final attachment of the PEG-propargyl linker is typically achieved through an amidation or etherification reaction at a suitable position on the lenalidomide scaffold.

The terminal alkyne of the propargyl group is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govcas.org This reaction allows for the efficient and specific formation of a stable triazole ring by reacting the alkyne with an azide-functionalized molecule, a process widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). nih.gov

Strategic Positioning of Alkyne Handles for Optimal Reactivity

The placement of the alkyne handle in a lenalidomide derivative is not arbitrary; it is a critical design element that dictates the ultimate utility and biological activity of the final conjugate, particularly in the context of PROTACs. The primary goal is to position the alkyne in a way that it is readily accessible for click chemistry reactions without compromising the inherent ability of the lenalidomide moiety to bind to its target protein, the E3 ubiquitin ligase cereblon (CRBN). researchgate.net

Lenalidomide functions as a molecular glue by inserting its glutarimide (B196013) moiety into a hydrophobic binding pocket on CRBN. researchgate.net This binding event is essential for its immunomodulatory activity and its function as an E3 ligase ligand in PROTACs. researchgate.net Therefore, any modification must preserve the integrity of this glutarimide ring and its ability to interact with CRBN. The isoindolinone part of lenalidomide is more tolerant of modifications and is typically the site for linker attachment. nih.gov

Research into lenalidomide derivatives has shown that modifications at different positions can significantly impact biological activity and selectivity. For instance, modifications at the 6-position of the isoindolinone ring have been shown to be crucial for controlling the selective degradation of neosubstrates. researchgate.netnih.gov In the case of this compound, the linker is attached to the isoindolinone nitrogen, a position that is synthetically accessible and spatially distant from the critical glutarimide ring.

The use of a PEG (polyethylene glycol) spacer, such as the PEG2 unit in this compound, serves two important functions:

It physically separates the reactive propargyl group from the core lenalidomide structure, minimizing any potential steric hindrance that could interfere with CRBN binding. nih.gov

The linker provides flexibility and extends the reach of the alkyne handle, which is crucial for the subsequent formation of a stable and effective ternary complex (Target Protein-PROTAC-E3 Ligase). nih.govacs.org

The strategic placement of the alkyne handle, extended by a suitable linker, ensures that the lenalidomide component can effectively engage the CRBN E3 ligase, while the terminal alkyne remains available for efficient conjugation to a target protein ligand, fulfilling its role as a key building block for bifunctional molecules. medchemexpress.com

Interactive Data Table: Key Features of Alkyne-Functionalized Lenalidomide

| Feature | Description | Significance | Relevant Compounds |

| Core Moiety | Lenalidomide | Binds to the E3 ubiquitin ligase cereblon (CRBN). medchemexpress.com | This compound, Lenalidomide-PEG4-propargyl |

| Functional Handle | Propargyl Group (Alkyne) | Enables covalent linkage to other molecules via click chemistry (e.g., CuAAC). nih.govmedchemexpress.com | This compound, Lenalidomide-propargyl-C2-NH2 medchemexpress.com |

| Linker | PEG (Polyethylene Glycol) | Provides spacing and flexibility, preserving the function of the core moiety and facilitating ternary complex formation in PROTACs. nih.gov | This compound |

| Attachment Point | Isoindolinone Nitrogen | A position on the lenalidomide scaffold that allows for modification without disrupting the critical CRBN-binding glutarimide moiety. nih.gov | This compound |

| Primary Application | PROTAC Synthesis | Serves as a bifunctional linker building block to connect a CRBN ligand to a target protein ligand. researchgate.net | This compound |

Advanced Bioconjugation Methodologies Employing Alkyne Tagged Lenalidomide Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC and Chemical Probe Assembly

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their reliability, specificity, and high yields. This reaction is instrumental in connecting molecular fragments, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne, such as the one present on Lenalidomide-CO-PEG2-propargyl, and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction's efficiency and specificity are dependent on a copper(I) catalyst. In practice, the catalytically active Cu(I) is often generated in situ from a copper(II) salt, like copper(II) sulfate, using a reducing agent such as sodium ascorbate. nih.gov

The mechanism begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide partner, leading to a six-membered copper-containing ring which then rearranges and, upon protonation, releases the stable triazole product, regenerating the catalyst for the next cycle. nih.gov The use of ligands can accelerate the reaction and protect biomolecules from damage caused by reactive oxygen species that can be generated under the reaction conditions. researchgate.net This reaction is highly efficient, often proceeding to quantitative conversion under mild, aqueous conditions, and is tolerant of a wide array of functional groups found in biological molecules. nih.govresearchgate.net

Table 1: Key Features of CuAAC for Bioconjugation

| Feature | Description |

|---|---|

| Reactants | Terminal Alkyne and Azide |

| Catalyst | Copper(I), often from CuSO₄ with a reducing agent (e.g., sodium ascorbate) nih.gov |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Reaction Conditions | Mild; typically room temperature in aqueous or organic solvents researchgate.net |

| Efficiency | High to quantitative yields with minimal byproducts nih.gov |

| Selectivity | Highly specific reaction between the alkyne and azide groups |

Heterobifunctional molecules, particularly PROTACs, represent a revolutionary therapeutic modality designed to co-opt the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.gov PROTACs consist of three main components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. nih.govnih.gov

Lenalidomide (B1683929) is one of the most frequently used E3 ligase ligands, as it binds to Cereblon (CRBN). A molecule like this compound is an ideal building block for PROTAC synthesis. It provides the CRBN-binding moiety and a linker armed with a reactive alkyne handle. This allows for the modular and efficient assembly of a PROTAC by "clicking" the lenalidomide-linker fragment onto a POI-binding ligand that has been synthetically modified to contain an azide group. This modular approach streamlines the otherwise complex synthesis of these large and intricate molecules. nih.gov This strategy has been successfully applied to generate PROTACs targeting a wide range of proteins, including Bruton's Tyrosine Kinase (BTK) and BET proteins, for applications in oncology.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Catalyst-Free Bioconjugation in Biological Systems

While highly efficient, the copper catalyst used in CuAAC can be toxic to living cells, limiting its application in vivo. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed as a catalyst-free alternative. SPAAC utilizes a cyclooctyne, an eight-membered ring containing an alkyne, where ring strain provides the driving force for the reaction with an azide. nih.gov

The reaction proceeds under physiological conditions without the need for a catalyst, making it truly bioorthogonal and suitable for modifying biomolecules in living systems with no apparent toxicity. The terminal alkyne of a molecule like this compound can be reacted with an azide-functionalized biomolecule, provided the azide partner is activated (e.g., part of a strained ring system) or, more commonly, the roles are reversed where a lenalidomide-azide derivative is reacted with a biomolecule tagged with a strained alkyne. The reaction rate of SPAAC is generally lower than CuAAC, but the development of more reactive cyclooctynes, such as those with electron-withdrawing groups, has significantly improved its kinetics. nih.gov

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Catalyst Requirement | Requires Copper(I) catalyst nih.gov | Catalyst-free nih.gov |

| Biological Compatibility | Limited in living systems due to copper toxicity | Highly biocompatible; used in living cells and organisms |

| Alkyne Partner | Terminal Alkyne (e.g., propargyl group) | Strained Cyclooctyne |

| Reaction Rate | Generally faster | Generally slower, but can be enhanced with optimized cyclooctynes nih.gov |

| Primary Application | In vitro synthesis, chemical probe assembly, material science researchgate.net | Live-cell imaging, in vivo bioconjugation, surface modification |

Chemo-Selective Ligation Strategies for Macrocyclic and Multicomponent Chemical Systems

The construction of complex molecular architectures such as macrocycles or multicomponent systems requires highly selective (chemoselective) reactions. Chemoselectivity refers to the ability to react with one functional group in the presence of many others. The alkyne handle on this compound is ideal for such strategies because both CuAAC and SPAAC are exceptionally chemoselective; the alkyne and azide groups react exclusively with each other, leaving other functional groups like amines and carboxylic acids untouched. nih.gov

This selectivity is critical when building macrocyclic peptides or other large molecules where multiple reactive sites could lead to unwanted side products. For instance, a linear precursor containing an azide at one end and a molecule like this compound at the other could be cyclized using CuAAC. Beyond click chemistry, the alkyne group itself is a versatile functional group that can participate in other chemo-selective transformations, such as hydrosilylation or hydration, further expanding its utility in complex synthesis. The development of diverse, chemoselective reactions, including efficient alkylation methods to create libraries of lenalidomide-based molecules, has become a powerful engine for drug discovery, enabling the rapid assembly and testing of novel therapeutic constructs.

Mechanistic Insights into Cereblon Engagement by Functionalized Lenalidomide Ligands

Molecular Recognition and Specific Binding Dynamics of Lenalidomide (B1683929) with Cereblon

The interaction between lenalidomide and Cereblon is a cornerstone of its therapeutic action. Lenalidomide binds to Cereblon, which is a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govnih.gov This binding occurs within a specific pocket on the Cereblon protein. The glutarimide (B196013) ring of lenalidomide is crucial for this interaction, while the phthaloyl ring is more exposed and can be modified, as seen in Lenalidomide-CO-PEG2-propargyl, without abolishing the binding to Cereblon. nih.gov

The binding of lenalidomide to Cereblon is a highly specific molecular recognition event, governed by a network of hydrogen bonds and hydrophobic interactions. This interaction is essential for the subsequent recruitment of neosubstrates to the E3 ligase complex for ubiquitination and degradation. researchgate.net Studies have shown that the presence of lenalidomide stabilizes the interaction between Cereblon and its neosubstrates. nih.govacs.org For instance, in the case of the neosubstrate Casein Kinase 1α (CK1α), lenalidomide enhances the stability of the ternary complex by shielding the intermolecular hydrogen bonds at the protein-protein interface from water, thereby increasing their strength. nih.govacs.org

| Key Interacting Residues in Lenalidomide-Cereblon Binding | Role in Interaction |

| Lenalidomide Moiety | |

| Glutarimide Ring | Essential for insertion into the Cereblon binding pocket. |

| Phthaloyl Ring | Exposed to solvent, allowing for linker attachment. |

| Cereblon Residues | |

| Tryptophan (Trp) Triad | Forms a key part of the binding pocket for the glutarimide ring. |

| Histidine (His) and other residues | Participate in hydrogen bonding and van der Waals interactions. |

Principles of Ternary Complex Formation in E3 Ligase Ligand-Protein of Interest Interactions

Lenalidomide and its derivatives function as "molecular glues," inducing the formation of a ternary complex between the E3 ligase, the drug, and a protein of interest (POI) that would not normally be a substrate for the ligase. nih.gov This ternary complex is the central hub for the targeted degradation of the POI. The stability and conformation of this complex are critical determinants of the efficiency and selectivity of protein degradation.

The formation of the ternary complex is a cooperative process. The binding of the lenalidomide moiety to Cereblon creates a new surface that is recognized by the neosubstrate. This induced proximity leads to the ubiquitination of the POI by the E3 ligase machinery, marking it for degradation by the proteasome. nih.gov The linker element in compounds like this compound, in the context of a PROTAC, would connect this Cereblon-binding moiety to a ligand for a different target protein, thereby inducing the formation of a ternary complex between Cereblon, the PROTAC, and the target protein. acs.org

| Component | Function in Ternary Complex |

| Lenalidomide Derivative | Acts as a molecular glue, bridging Cereblon and the neosubstrate. |

| Cereblon (CRBN) | The E3 ligase substrate receptor that binds the lenalidomide derivative. |

| Protein of Interest (POI)/Neosubstrate | The target protein recruited to the E3 ligase for degradation. |

| CRL4^CRBN^ Complex | The E3 ubiquitin ligase that catalyzes the transfer of ubiquitin to the POI. |

Allosteric Modulation of Cereblon Substrate Selectivity by Lenalidomide Derivatives

The chemical structure of the lenalidomide derivative can allosterically modulate the substrate selectivity of Cereblon. nih.gov Different modifications to the lenalidomide scaffold can lead to the recruitment of different sets of neosubstrates. This highlights the tunability of this system for therapeutic purposes. For example, while lenalidomide potently induces the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), other derivatives can be engineered to target different proteins. nih.govresearchgate.net

Research has shown that modifications at the 6-position of the lenalidomide molecule can significantly alter neosubstrate selectivity. researchgate.netresearchgate.netnih.gov For instance, 6-fluoro lenalidomide was found to selectively induce the degradation of IKZF1, IKZF3, and CK1α. researchgate.netresearchgate.net This demonstrates that even subtle changes to the chemical structure of the Cereblon binder can have profound effects on the downstream biological outcomes. The CO-PEG2-propargyl functionalization on the lenalidomide core would similarly influence the conformation of the ternary complex, potentially altering its substrate profile or optimizing the degradation of a specific target in a PROTAC construct.

| Lenalidomide Derivative | Key Structural Modification | Impact on Neosubstrate Selectivity |

| Lenalidomide | Standard structure | Potent degrader of IKZF1 and IKZF3. nih.gov |

| Pomalidomide (B1683931) | Amino group at the 4-position of the phthaloyl ring | Also degrades IKZF1 and IKZF3, with some differences in potency. nih.gov |

| 6-Fluoro Lenalidomide | Fluorine at the 6-position | Selective degradation of IKZF1, IKZF3, and CK1α. researchgate.netresearchgate.net |

| Lenalidomide-based PROTACs | Linker and warhead for a target protein | Redirects Cereblon to degrade the target protein of the warhead. acs.org |

Applications of Lenalidomide Co Peg2 Propargyl As a Chemical Tool for Proteome Wide Investigations

Utilization in Chemical Proteomics for E3 Ligase Substrate and Interactor Identification

The primary mechanism of lenalidomide (B1683929) involves its function as a "molecular glue," binding to the CRBN substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex and inducing the recruitment of novel proteins, termed neosubstrates, for ubiquitination and subsequent proteasomal degradation. nih.govnih.gov Lenalidomide-CO-PEG2-propargyl is engineered to exploit this mechanism for the discovery of these neosubstrates and other interacting proteins on a proteome-wide scale.

The experimental workflow typically involves treating living cells or cell lysates with the this compound probe. The lenalidomide portion of the probe binds to CRBN, forming a drug-ligase complex that then captures specific neosubstrates. Due to the transient and often weak nature of these interactions, covalent capture is essential for identification. nih.gov The terminal propargyl group of the probe allows for the next step: a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.com Researchers introduce a reporter molecule containing an azide (B81097) group, such as biotin-azide. This "clicks" the biotin (B1667282) tag onto the probe, which is now part of the ternary complex (Probe-CRBN-Neosubstrate). The biotinylated complexes can then be selectively enriched from the complex proteome using streptavidin-coated beads, and the captured proteins are identified and quantified using mass spectrometry. mdpi.com

This approach has been instrumental in identifying key substrates of lenalidomide. While direct studies using this compound are part of ongoing research, the principles are validated by work with analogous lenalidomide probes. For instance, chemical proteomics has definitively identified the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3) and Casein Kinase 1α (CK1α) as primary degradation targets in multiple myeloma and 5q-myelodysplastic syndrome, respectively. nih.govmdpi.com Furthermore, this method can uncover interactors that are recruited to the CRBN complex but not degraded, revealing new biological functions. A notable example is the eukaryotic translation initiation factor 3 subunit i (eIF3i), which was identified as a novel, non-degraded interactor through a chemical proteomics strategy using a photo-lenalidomide probe. biorxiv.org

| Identified Protein | Role | Significance of Identification | Related Probe Type |

|---|---|---|---|

| IKZF1 (Ikaros) | Transcription Factor | Key neosubstrate degraded by lenalidomide in multiple myeloma. nih.govmdpi.com | Lenalidomide Derivatives |

| IKZF3 (Aiolos) | Transcription Factor | Key neosubstrate degraded by lenalidomide in multiple myeloma. nih.gov | Lenalidomide Derivatives |

| CK1α (Casein Kinase 1α) | Kinase | Neosubstrate whose degradation is critical for lenalidomide's efficacy in del(5q) MDS. nih.gov | Lenalidomide Derivatives |

| eIF3i | Translation Initiation Factor | Novel interactor recruited to CRBN by lenalidomide but is not degraded. biorxiv.org | Photo-lenalidomide |

Interrogating Protein-Protein Interactions within the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) relies on a complex and dynamic network of protein-protein interactions (PPIs). E3 ligases, such as the CRL4^CRBN^ complex, recognize substrates and mediate the transfer of ubiquitin, a process that is often transient. nih.gov Chemical tools like this compound are invaluable for capturing and studying these fleeting interactions, particularly those induced by small molecules.

By acting as a molecular glue, lenalidomide stabilizes the PPI between CRBN and its neosubstrates, an interaction that is otherwise non-existent or too weak to be biologically significant. nih.gov The this compound probe allows researchers to "freeze" this induced ternary complex. Following incubation with the probe, the bioorthogonal propargyl handle can be used to covalently attach an enrichment tag (like biotin) or a cross-linking agent. Subsequent pulldown and mass spectrometry analysis can identify not only the direct interactors (CRBN and the neosubstrate) but also associated components of the broader E3 ligase machinery, providing a snapshot of the active complex.

Mechanistic studies have revealed that lenalidomide enhances the stability of the CRBN-neosubstrate interface by creating a hydrophobic environment that shields key intermolecular hydrogen bonds from disruptive water molecules. nih.gov Using probes to capture these complexes allows for structural and biophysical analysis that can elucidate the precise molecular determinants of drug-induced PPIs. This knowledge is critical for the rational design of new molecular glues and for understanding how specificity is achieved within the UPS.

Enabling Photoaffinity Labeling and Activity-Based Protein Profiling Approaches

Chemical proteomics employs a variety of sophisticated probes to map the interactions and activities of proteins in their native environment. This compound is specifically designed for bioorthogonal, two-step labeling strategies, which are a cornerstone of modern Activity-Based Protein Profiling (ABPP).

It is important to distinguish this approach from Photoaffinity Labeling (PAL). A PAL probe, such as "photo-lenalidomide," incorporates a photo-reactive group (e.g., a diazirine) that, upon UV irradiation, forms a covalent bond with any nearby protein, capturing direct binding partners. biorxiv.orgresearchgate.net In contrast, this compound does not have a photo-reactive moiety. Its utility lies in its terminal alkyne (propargyl) group, which enables a different but equally powerful strategy.

The use of this compound fits within the framework of two-step ABPP. nih.govuniversiteitleiden.nl This method is advantageous because it separates the binding event from the detection/enrichment step. The small, sterically unobtrusive alkyne handle on the probe is less likely to interfere with the initial protein-binding event compared to a probe pre-functionalized with a bulky tag like biotin.

| Step | Description | Key Component/Technique | Purpose |

|---|---|---|---|

| 1. Probe Incubation | The this compound probe is introduced to a native biological system (e.g., cell lysate, living cells). The lenalidomide moiety binds to its target, CRBN, and induces the formation of ternary complexes. | This compound | Target engagement and complex formation. |

| 2. Bioorthogonal Ligation | An azide-containing reporter tag (e.g., Azide-Biotin for enrichment, or Azide-Fluorophore for imaging) is added. | Click Chemistry (CuAAC) | Covalently attach a reporter tag to the alkyne handle of the probe that is bound to its protein targets. medchemexpress.comnih.gov |

| 3. Enrichment/Analysis | If a biotin tag was used, streptavidin affinity purification is performed to isolate the probe-labeled protein complexes. | Streptavidin Pulldown | Enrichment of target proteins and their interactors away from the untagged proteome. |

| 4. Identification | The enriched proteins are digested and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). | Mass Spectrometry | Identification and quantification of the specific proteins that interacted with the probe. |

This two-step labeling strategy provides a versatile and robust method for identifying protein targets and interactors directly in complex biological samples, making this compound a powerful tool for dissecting the molecular pharmacology of E3 ligase modulators. nih.govnih.gov

Structure Activity Relationship Sar and Design Considerations for Functionalized Crbn Ligands

Impact of Linker Length and Composition (e.g., PEG2) on Ternary Complex Formation and Functional Outcome

The linker connecting the CRBN ligand to the target protein-binding moiety is not merely a passive spacer but an active contributor to the formation and stability of the ternary complex. nih.gov Its length, composition, and attachment point are critical determinants of a PROTAC's efficacy. nih.gov

The length of the linker is a crucial parameter that must be optimized for each specific target protein and E3 ligase pair. A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and CRBN. nih.gov Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. nih.gov

The composition of the linker influences its flexibility, solubility, and potential to form interactions with the target protein and E3 ligase. Polyethylene (B3416737) glycol (PEG) linkers, such as the PEG2 moiety in Lenalidomide-CO-PEG2-propargyl, are frequently used in PROTAC design. nih.gov These PEG linkers are generally flexible and can improve the solubility of the PROTAC molecule. nih.gov This flexibility allows the PROTAC to adopt a conformation that facilitates the formation of a productive ternary complex. Furthermore, the ether oxygens within the PEG chain can participate in hydrogen bonding interactions, further stabilizing the ternary complex. nih.gov

The propargyl group present in this compound provides a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com This allows for the efficient and modular assembly of PROTACs, where the lenalidomide-linker fragment can be readily conjugated to a variety of target protein ligands containing an azide (B81097) group. medchemexpress.com

The following table summarizes the general impact of linker properties on PROTAC function:

| Linker Property | Impact on Ternary Complex Formation and Functional Outcome |

| Length | Too Short: Potential for steric clashes, preventing ternary complex formation. nih.govOptimal Length: Facilitates productive proximity of the target protein and E3 ligase for ubiquitination. Too Long: May not effectively bring the proteins together, leading to reduced degradation efficiency. nih.gov |

| Composition (e.g., PEG) | Flexibility: Allows for conformational adjustments to achieve a stable ternary complex. nih.govSolubility: Can improve the overall physicochemical properties of the PROTAC. nih.govHydrogen Bonding: The ether oxygens in PEG can form stabilizing interactions within the ternary complex. nih.gov |

| Attachment Point | Can influence the orientation of the bound proteins and the stability of the ternary complex. |

Stereochemical Influence of the Lenalidomide (B1683929) Core in Derivatized Compounds

Lenalidomide possesses a chiral center at the 3-position of the piperidine-2,6-dione ring. wikipedia.orgchemspider.com This stereochemistry is crucial for its binding to CRBN and subsequent recruitment of neosubstrate proteins for degradation. The (S)-enantiomer of lenalidomide is the active form that binds to CRBN, while the (R)-enantiomer is significantly less active.

When lenalidomide is derivatized to create PROTACs, the stereochemistry of the core remains a critical factor. The integrity of the glutarimide (B196013) ring and the stereocenter is essential for maintaining high-affinity binding to the thalidomide-binding pocket of CRBN. acs.orgnih.gov Any modification to the lenalidomide core must be carefully considered to avoid disrupting these key interactions.

| Stereocenter | Impact on CRBN Binding and Activity |

| 3-position of the piperidine-2,6-dione ring | The (S)-enantiomer is the active form that binds to CRBN with high affinity. The (R)-enantiomer exhibits significantly reduced binding and activity. |

Rational Design Principles for Optimized E3 Ligase Ligand-Linker-Payload Constructs

The rational design of highly effective PROTACs involves a multi-parameter optimization process. The goal is to create a molecule that can efficiently induce the formation of a stable and productive ternary complex, leading to the selective degradation of the target protein. youtube.comresearchgate.net

Key principles for the rational design of E3 ligase ligand-linker-payload constructs include:

Optimizing Binary Affinity: While high affinity for both the target protein and the E3 ligase is a good starting point, it does not always guarantee efficient degradation. The key is to achieve a balance in binary affinities that favors the formation of the ternary complex over the binary complexes. youtube.com

Ternary Complex Cooperativity: A crucial aspect of PROTAC efficacy is the cooperativity of ternary complex formation. Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, leads to a more stable ternary complex and enhanced degradation. youtube.com The linker plays a significant role in mediating these cooperative interactions. nih.gov

Structural and Computational Modeling: The use of structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, along with computational modeling, can provide valuable insights into the structure of the ternary complex. researchgate.net This information can guide the rational design of linkers and the optimization of ligand-protein interactions to enhance complex stability and degradation efficiency.

Modularity and Synthetic Accessibility: The use of modular components, such as the propargyl group for click chemistry in this compound, allows for the rapid synthesis and evaluation of a library of PROTACs with different linkers and target-binding ligands. medchemexpress.com This modularity accelerates the optimization process.

The following table outlines key design considerations for PROTACs:

| Design Consideration | Rationale |

| Binary Affinity Balance | To promote the formation of the ternary complex over the individual binary complexes. youtube.com |

| Ternary Complex Cooperativity | To enhance the stability of the ternary complex, leading to more efficient ubiquitination and degradation. youtube.com |

| Linker Optimization | To achieve the optimal length, flexibility, and composition for productive ternary complex formation. nih.govnih.gov |

| Structural Guidance | To use structural and computational data to inform the rational design of the PROTAC molecule. researchgate.net |

| Synthetic Tractability | To enable the efficient synthesis and evaluation of a diverse range of PROTAC candidates. medchemexpress.com |

Future Directions in Lenalidomide Derived Chemical Probes and Protac Building Blocks

Expansion of E3 Ligase Ligand Toolbox via Advanced Synthetic Strategies

The human genome encodes over 600 E3 ubiquitin ligases, yet the vast majority of current PROTACs utilize ligands for only a few, primarily CRBN and von Hippel-Lindau (VHL). nih.govfrontiersin.org This limitation restricts the scope of TPD, as different E3 ligases have tissue-specific expression and recognize different substrates, which could be exploited for more selective therapies. nih.gov Expanding the repertoire of available E3 ligase ligands is therefore a critical frontier in the field. nih.govnih.gov

Advanced synthetic strategies are paramount to this effort. The development of versatile chemical building blocks derived from known ligands is a key approach. Lenalidomide-CO-PEG2-propargyl exemplifies this strategy. The lenalidomide (B1683929) core serves to engage CRBN, while the terminal propargyl group functions as a crucial chemical handle. rsc.orgnih.gov This alkyne moiety allows for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to readily connect the lenalidomide-based building block to a warhead that targets a protein of interest. medchemexpress.comresearchgate.net This modular approach enables the rapid parallel synthesis of extensive PROTAC libraries for screening and optimization. medchemexpress.com

Beyond modifying existing ligands, researchers are employing a range of discovery techniques to find binders for novel E3 ligases. nih.gov These methods include:

Fragment-Based Lead Discovery (FBLD) : This technique screens small chemical fragments to identify low-affinity binders that can be synthetically elaborated into potent and selective ligands. acs.org

DNA-Encoded Libraries (DELs) : DEL technology allows for the screening of immense collections of compounds against a target E3 ligase to rapidly identify new chemical matter for ligand development. nih.govrsc.org

Structure-Based Drug Design : By determining the crystal structures of E3 ligases, often in complex with substrate peptides, scientists can guide the rational design of new small-molecule ligands. nih.gov

The successful application of these strategies will diversify the available E3 ligase ligands, enabling the development of PROTACs with improved tissue selectivity and the ability to degrade a wider array of protein targets. nih.govfrontiersin.org

Development of Novel Bioconjugation Chemistries for Cellular Applications

The short PEG2 linker in the compound enhances its physicochemical properties, such as aqueous solubility, which can improve cellular uptake and bioavailability. nih.gov The terminal propargyl group is a bioorthogonal chemical handle, meaning it is inert to most biological functional groups while being highly reactive with a specific partner—in this case, an azide (B81097) group. This enables the use of click chemistry, a set of powerful reactions that are highly efficient and can be performed in complex biological environments, even inside living cells. rsc.orgnih.gov The CuAAC reaction is a classic example, though newer, catalyst-free versions like strain-promoted azide-alkyne cycloaddition (SPAAC) are also widely used to avoid copper-induced cytotoxicity.

Future advancements in bioconjugation are focused on creating "smart" linkers that respond to specific cellular environments, potentially enabling tissue- or disease-specific activation of a PROTAC. rsc.org Furthermore, the development of new bioorthogonal reactions promises even greater efficiency and biocompatibility. mdpi.com These innovations in chemical ligation will allow for the construction of more sophisticated and precisely controlled chemical probes and PROTACs, enhancing their utility for both research and therapeutic applications. rsc.orgrsc.org

Integration with Systems Biology Approaches for Comprehensive Mechanistic Elucidation in Targeted Protein Degradation

Targeted degradation of a single protein can initiate a complex cascade of cellular events, altering signaling pathways and gene expression networks. researchgate.net A comprehensive understanding of these downstream consequences is crucial for predicting therapeutic effects and identifying potential off-target liabilities. Systems biology, which combines advanced experimental techniques with computational analysis, provides the necessary tools to unravel this complexity.

Chemical probes derived from molecules like this compound are essential for these investigations. researchgate.net The propargyl handle allows for the attachment of various reporter tags, such as fluorescent dyes for imaging or biotin (B1667282) for affinity purification. medchemexpress.comresearchgate.net These modified probes enable a suite of proteomics-based approaches:

Target Engagement Studies : By competing with a probe for binding, researchers can confirm that a drug is reaching its intended target in a cellular context. researchgate.net

Activity-Based Protein Profiling (ABPP) : This technique uses reactive probes to map the functional state of entire enzyme families, providing insights into the downstream effects of protein degradation. nih.gov

Chemo-proteomics : Affinity-tagged probes can be used to pull down their binding partners from cell lysates, allowing for the unbiased identification of the target protein as well as any off-targets. researchgate.netnih.gov

By combining these probe-based experiments with global analyses, such as quantitative proteomics to measure changes in thousands of proteins after PROTAC treatment, a holistic view of the cellular response can be constructed. nih.gov This integration of chemical biology with systems-level analysis is indispensable for deeply understanding the mechanism of action of protein degraders and for the rational design of future therapeutics. nih.gov

Q & A

Q. How should researchers design a Phase 2 clinical trial for Lenalidomide-CO-PEG2-propargyl in relapsed/refractory B-cell malignancies?

- Methodological Answer : A Phase 2 trial should adopt a multi-center, randomized, double-blind, parallel-group design to compare safety and efficacy across dose regimens. Key endpoints include progression-free survival (PFS), overall survival (OS), and objective response rate (ORR). Stratify subjects using Rai/Binet staging and iwCLL guidelines for homogeneity. Centralized labs should validate critical biomarkers (e.g., absolute lymphocyte count, creatinine clearance) to ensure eligibility criteria consistency. Use intent-to-treat (ITT) analysis for efficacy, supplemented by Kaplan-Meier curves for time-to-event endpoints like PFS and OS .

Q. What frameworks are recommended for formulating hypotheses about this compound’s protein degradation mechanisms?

- Methodological Answer : Apply the PICO framework (Population: relapsed B-cell malignancies; Intervention: this compound; Comparison: standard dose regimens; Outcome: degradation efficiency of target proteins) to structure the hypothesis. Use FINER criteria to evaluate feasibility (e.g., PK sampling logistics), novelty (e.g., unique PEG2-propargyl linker effects), and relevance (e.g., addressing resistance mechanisms in PROTACs). Avoid vague terms by defining measurable outcomes, such as changes in biomarker levels (e.g., CRBN ubiquitination activity) .

Q. What safety assessments are critical in early-phase trials of this compound?

- Methodological Answer : Mandatory assessments include:

- Hematology/chemistry panels : Monitor hemoglobin, neutrophil counts, and liver/kidney function (AST, ALT, creatinine clearance via Cockroft-Gault).

- ECOG performance status : Track functional decline linked to constitutional symptoms (fatigue, weight loss).

- SAE reporting : Document and resolve adverse events (e.g., cytopenias, secondary malignancies) per IRB/IEC protocols, with follow-up until stabilization .

Advanced Research Questions

Q. How should pharmacokinetic-pharmacodynamic (PK-PD) relationships be analyzed for this compound?

- Methodological Answer : Conduct noncompartmental PK analysis to estimate parameters like , , and using plasma concentration-time data. For sparse sampling, develop a population PK model to account for inter-subject variability. Correlate PK parameters with PD outcomes (e.g., target protein degradation via Western blot) using multivariate regression. Exploratory analyses should assess whether prolonged correlates with improved PFS .

Q. How can researchers address discrepancies between central and local laboratory data in multi-center trials?

- Methodological Answer : Prioritize central lab results for eligibility and efficacy endpoints (e.g., creatinine clearance, lymphocyte counts) to minimize variability. Implement automated data validation checks (e.g., range constraints for platelet counts) in electronic CRFs (eCRFs). Document discrepancies via audit trails and resolve them through cross-referencing with raw data (e.g., original lab reports). Use harmonized reference ranges for local labs to reduce systemic bias .

Q. What statistical methods are appropriate for analyzing time-to-event endpoints in this compound trials?

- Methodological Answer : Apply Kaplan-Meier survival analysis with log-rank tests to compare PFS/OS between dose cohorts. Address censoring (e.g., lost to follow-up) using Cox proportional hazards models adjusted for covariates like baseline Rai stage or prior therapy. For small sample sizes, use bootstrapping to estimate confidence intervals for median survival times .

Q. How can exploratory biomarkers be integrated into efficacy evaluations of this compound?

- Methodological Answer : Predefine a panel of proteomic biomarkers (e.g., CRBN, IKZF1/3) linked to mechanism of action. Use longitudinal sampling to track biomarker dynamics relative to clinical response. Apply machine learning (e.g., LASSO regression) to identify biomarkers predictive of ORR or resistance. Validate findings via independent cohorts or in vitro models (e.g., primary CLL cell cultures) .

Q. What are the key considerations for handling and storing this compound in clinical settings?

- Methodological Answer : Store the compound in a locked, temperature-controlled environment (2–8°C for lyophilized formulations) to prevent degradation. Use tamper-evident packaging and maintain a chain-of-custody log for each shipment. Train staff in PPE protocols (gloves, masks) to avoid exposure during preparation. Document deviations (e.g., temperature excursions) and assess stability via forced degradation studies if compromised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.